molecular formula C12H12N2O12Pb3 B13971902 2-[bis(carboxylatomethyl)amino]acetate;lead(2+) CAS No. 79915-09-6

2-[bis(carboxylatomethyl)amino]acetate;lead(2+)

Cat. No.: B13971902
CAS No.: 79915-09-6
M. Wt: 1.0e+03 g/mol
InChI Key: NZLUHCQVJXTMKL-UHFFFAOYSA-H
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Description

2-[bis(carboxylatomethyl)amino]acetate;lead(2+) is a complex compound with the molecular formula C12H12N2O12Pb3 It is a lead-based coordination compound that features carboxylate and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(carboxylatomethyl)amino]acetate;lead(2+) typically involves the reaction of lead salts with carboxylate and amino-containing ligands. One common method is to react lead(II) acetate with a ligand such as ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[bis(carboxylatomethyl)amino]acetate;lead(2+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new lead complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the lead center .

Scientific Research Applications

2-[bis(carboxylatomethyl)amino]acetate;lead(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[bis(carboxylatomethyl)amino]acetate;lead(2+) involves its ability to form stable complexes with various ligands. The carboxylate and amino groups coordinate with the lead center, stabilizing the compound and allowing it to interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent that forms stable complexes with metal ions.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but different coordination chemistry.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.

Uniqueness

2-[bis(carboxylatomethyl)amino]acetate;lead(2+) is unique due to its specific coordination environment and the presence of lead.

Properties

CAS No.

79915-09-6

Molecular Formula

C12H12N2O12Pb3

Molecular Weight

1.0e+03 g/mol

IUPAC Name

2-[bis(carboxylatomethyl)amino]acetate;lead(2+)

InChI

InChI=1S/2C6H9NO6.3Pb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6

InChI Key

NZLUHCQVJXTMKL-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Pb+2].[Pb+2].[Pb+2]

Origin of Product

United States

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